13-氧代-9,11-十八烯酸

描述

13-OxoODE is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . It stimulates cell proliferation when instilled intrarectally in rats . 13-OxoODE has also been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes, mostly esterified to phospholipids .

Synthesis Analysis

13-OxoODE is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . A study on dairy cows suggests that lipolysis modulates the biosynthesis of inflammatory lipid mediators derived from linoleic acid .Molecular Structure Analysis

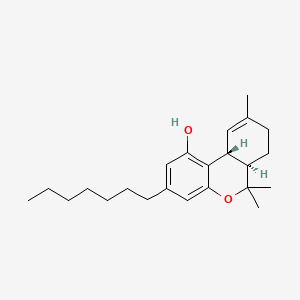

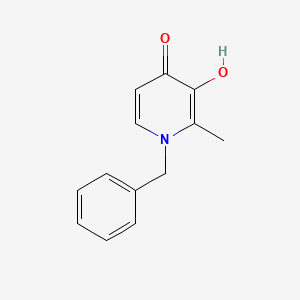

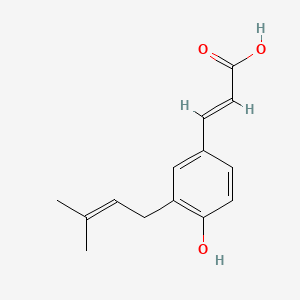

The molecular formula of 13-OxoODE is C18H30O3 . Its average mass is 294.429 Da and its monoisotopic mass is 294.219482 Da .Chemical Reactions Analysis

13-OxoODE is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . It has also been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes, mostly esterified to phospholipids .Physical And Chemical Properties Analysis

The molecular formula of 13-OxoODE is C18H30O3 . Its average mass is 294.429 Da and its monoisotopic mass is 294.219482 Da .科学研究应用

奶牛的脂质代谢和炎症

13-氧代-9,11-十八烯酸作为氧化亚油酸代谢物 (OXLAM) 的产物,在调节脂肪组织中的脂质代谢和炎症中发挥作用。一项针对围产期奶牛的研究表明,13-氧代-9,11-十八烯酸与其他 OXLAM 一起可以促进炎症消退和促进脂肪生成。这项研究提供了激素敏感性脂肪酶活性如何影响 OXLAM 生物合成的见解,揭示了其在奶牛脂肪组织炎症和脂解反应中的作用 (Contreras 等人,2019)。

非酒精性脂肪性肝炎中的脂质氧化产物

在非酒精性脂肪性肝炎 (NASH) 的背景下,13-氧代-9,11-十八烯酸作为亚油酸的氧化脂质产物参与其中。研究表明,像潘托昔菲林这样的药物可以降低 13-氧代-9,11-十八烯酸的水平,而 13-氧代-9,11-十八烯酸的水平与非酒精性脂肪性肝病的组织学严重程度有关。这突出了 13-氧代-9,11-十八烯酸在 NASH 的发病机制和进展中的作用,并表明其作为疾病严重程度的生物标志物的潜力 (Zein 等人,2012)。

生物样品中的测量和鉴定

质谱技术的发展使得能够准确测量和鉴定生物样品(如大鼠血浆)中的 13-氧代-9,11-十八烯酸。这对于了解其在各种病理状况中的作用至关重要。袁等人 (2013) 的研究展示了一种量化 13-氧代-9,11-十八烯酸的方法,这可以提供与亚油酸代谢物相关的疾病发病机制的见解 (Yuan 等人,2013)。

氧化亚油酸代谢物在人类疾病中的作用

13-氧代-9,11-十八烯酸的作用延伸至人类疾病,例如阿尔茨海默病痴呆和非酒精性脂肪性肝炎,其中观察到包括 13-氧代-9,11-十八烯酸在内的 OXLAM 的血浆水平升高。这些发现表明,饮食调节可能会影响 13-氧代-9,11-十八烯酸的合成和积累,从而可能影响这些疾病的进程 (Ramsden 等人,2012)。

作用机制

安全和危害

未来方向

13-OxoODE, as a key metabolite, substantially contributes to radioprotection . It has the potential to provide detailed pathway profiling in tissues and biofluids where the disruption of bioactive oxylipins may be involved in disease states . This could offer effective biological targets for treating radiation-induced adverse effects .

属性

IUPAC Name |

(9E,11E)-13-oxooctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXAZBBVQSRKJR-KDFHGORWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298386 | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29623-29-8, 31385-09-8 | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29623-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Oxo-9,11-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031385098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)

![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)